![molecular formula C6H6N2O4 B2816268 4-甲氧基羰基-1H-吡唑并[5]嘧啶-5-羧酸 CAS No. 1378690-14-2](/img/structure/B2816268.png)
4-甲氧基羰基-1H-吡唑并[5]嘧啶-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is a chemical compound with a molecular weight of 170.12 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is represented by the InChI code1S/C6H6N2O4/c1-12-6(11)3-2-7-8-4(3)5(9)10/h2H,1H3,(H,7,8)(H,9,10) . This indicates that the compound has 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Physical And Chemical Properties Analysis
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid is a powder at room temperature . The compound is stored at room temperature .科学研究应用
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid has shown promise as an anti-inflammatory agent. Researchers have explored its potential to modulate inflammatory pathways, making it a candidate for drug development in conditions such as arthritis and autoimmune diseases .
Aryl Hydrocarbon Receptor (AhR) Modulation: Studies suggest that this compound interacts with the AhR, a transcription factor involved in cellular responses to environmental toxins. AhR activation can impact immune function, metabolism, and carcinogenesis. Investigating its role in AhR signaling pathways may lead to novel therapeutic strategies .
Organic Synthesis and Chemical Reactions
Building Block for Pyrazole Derivatives: Researchers utilize 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid as a versatile building block in organic synthesis. It participates in reactions to create diverse pyrazole-based compounds, including pharmaceutical intermediates and agrochemicals .
Material Science
Coordination Chemistry: The carboxylic acid functionality in this compound allows for coordination with metal ions. Researchers explore its potential in designing metal-organic frameworks (MOFs) and other functional materials with tunable properties .
Agrochemicals
Herbicides and Fungicides: Due to its structural features, 4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid serves as a scaffold for designing herbicides and fungicides. Researchers investigate its efficacy in controlling pests and pathogens in agriculture .
Analytical Chemistry
Chromatographic Standards: This compound is used as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its well-defined properties aid in accurate compound identification and quantification .
Biochemical Research
Enzyme Inhibition Studies: Researchers explore its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways and disease mechanisms. Investigating its interactions with specific enzymes sheds light on biological processes .
安全和危害
作用机制
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
属性
IUPAC Name |
4-methoxycarbonyl-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(11)3-2-7-8-4(3)5(9)10/h2H,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVQWMXKYSGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1378690-14-2 |
Source


|
| Record name | 4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


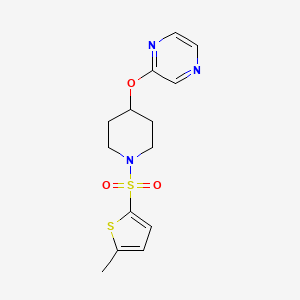
![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)
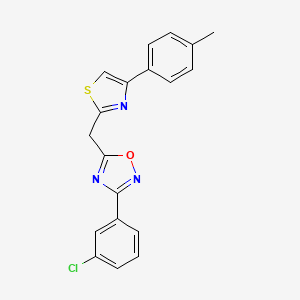


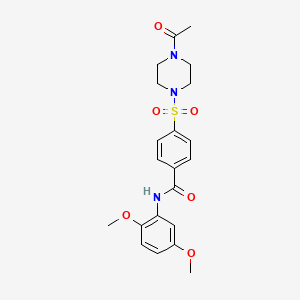
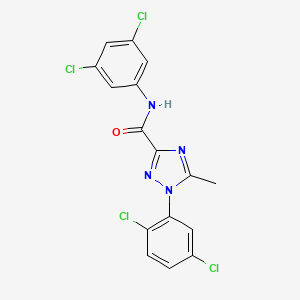

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)
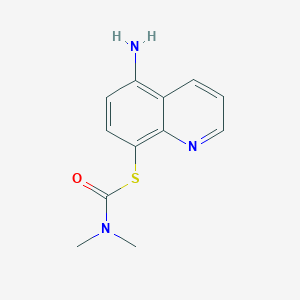

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)